An In-Depth Technical Guide to 1,4-Bis(4-methyl-5-phenyloxazol-2-yl)benzene (DMPOPOP)
An In-Depth Technical Guide to 1,4-Bis(4-methyl-5-phenyloxazol-2-yl)benzene (DMPOPOP)
For Researchers, Scientists, and Drug Development Professionals
Foreword
1,4-Bis(4-methyl-5-phenyloxazol-2-yl)benzene, commonly referred to by its acronym DMPOPOP, is a highly efficient organic scintillator. Its molecular architecture, characterized by a central benzene ring flanked by two 4-methyl-5-phenyloxazole moieties, imparts exceptional photophysical properties. This guide provides a comprehensive technical overview of DMPOPOP, including its chemical structure, synthesis, physicochemical and photophysical properties, and its primary application as a wavelength shifter in scintillation counting.
Chemical Structure and Identification
DMPOPOP is a symmetrical molecule featuring a p-phenylene core linking two oxazole rings, each substituted with a methyl and a phenyl group. This structure gives rise to a conjugated π-system responsible for its characteristic fluorescence.
Caption: Chemical structure of 1,4-Bis(4-methyl-5-phenyloxazol-2-yl)benzene (DMPOPOP).
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1,4-Bis(4-methyl-5-phenyloxazol-2-yl)benzene |
| Synonyms | DMPOPOP, Dimethyl-POPOP, Oxazole, 2,2'-(1,4-phenylene)bis[4-methyl-5-phenyl- |
| CAS Number | 3073-87-8[1] |
| Molecular Formula | C₂₆H₂₀N₂O₂[1][2] |
| Molecular Weight | 392.45 g/mol [2] |
| InChI | InChI=1S/C26H20N2O2/c1-17-21(23-13-7-3-8-14-23)29-25(27-17)19-9-11-20(12-10-19)26-28-18(2)22(30-26)24-15-5-4-6-16-24/h3-16H,1-2H3 |
| SMILES | Cc1nc(c(o1)c2ccc(cc2)c3nc(c(o3)C)c4ccccc4)c5ccccc5 |
Physicochemical Properties
DMPOPOP is a yellow crystalline solid that exhibits a characteristic blue fluorescence.[2] It is stable under normal laboratory conditions and is incompatible with strong oxidizing agents.
Table 2: Physicochemical Properties
| Property | Value |
| Appearance | Yellow needles with a blue fluorescence[2] |
| Melting Point | 233-235 °C |
| Boiling Point | 571.7 °C at 760 mmHg (estimated)[2] |
| Density | 1.17 g/cm³[2] |
| Solubility | Insoluble in water; soluble in many organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[3] |
Synthesis of DMPOPOP
The synthesis of 1,4-bis(4-methyl-5-phenyloxazol-2-yl)benzene can be achieved through a multi-step process. A common approach involves the Robinson-Gabriel synthesis, which is a classic method for the formation of oxazole rings.
General Robinson-Gabriel Synthesis Workflow
The Robinson-Gabriel synthesis involves the cyclization and dehydration of an α-acylamino ketone.[3] The general steps are:
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Acylation: An α-amino ketone is acylated to form the corresponding α-acylamino ketone.
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Cyclodehydration: The α-acylamino ketone is then treated with a dehydrating agent, such as sulfuric acid or phosphorus pentoxide, to induce cyclization and form the oxazole ring.
Caption: General workflow of the Robinson-Gabriel synthesis for oxazoles.
Experimental Protocol for a Related Compound (POPOP)
Step 1: Synthesis of the Intermediate
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2-Aminoacetophenone is reacted with terephthaloyl dichloride in an appropriate solvent.
Step 2: Cyclization to form POPOP
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The intermediate from Step 1 is treated with concentrated sulfuric acid to facilitate the formation of the two oxazole rings.
Spectroscopic and Photophysical Properties
The extended π-conjugation in DMPOPOP gives rise to its characteristic absorption and fluorescence properties, making it an excellent scintillator.
Spectroscopic Data
Table 3: Spectroscopic Properties
| Spectroscopic Technique | Key Features |
| UV-Vis Absorption | Maximum absorption (λ_max) in cyclohexane is approximately 362 nm. |
| Fluorescence Emission | Maximum emission (λ_em) in cyclohexane is approximately 419 nm. |
| ¹H NMR | Expected to show signals for the aromatic protons on the central benzene ring and the phenyl substituents, as well as a singlet for the methyl groups. |
| ¹³C NMR | Will exhibit distinct signals for the different carbon environments within the molecule, including the aromatic rings and the methyl groups. |
| FTIR | Characteristic peaks are expected for C=N and C-O stretching within the oxazole rings, as well as C-H and C=C stretching from the aromatic components. |
Photophysical Properties
DMPOPOP's primary function as a wavelength shifter stems from its high fluorescence quantum yield and large Stokes shift.
Table 4: Photophysical Properties
| Property | Value |
| Fluorescence Quantum Yield (Φ_F) | High (specific value for DMPOPOP not cited, but the related POPOP has a quantum yield of 0.93 in cyclohexane).[4] |
| Fluorescence Lifetime (τ_F) | Approximately 1.25 ns in deoxygenated cyclohexane at 20°C. |
| Molar Absorptivity (ε) | High (specific value for DMPOPOP not cited, but the related POPOP has a molar absorptivity of 47,000 M⁻¹cm⁻¹ at 359 nm in cyclohexane).[4] |
| Stokes Shift | Approximately 57 nm. |
Application in Scintillation Counting
DMPOPOP is a cornerstone in the field of scintillation detection, where it functions as a secondary scintillator, or wavelength shifter.
Mechanism of Action
In a typical plastic or liquid scintillator, a primary scintillator (such as PPO, 2,5-diphenyloxazole) is present in a higher concentration.
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Primary Excitation: Ionizing radiation interacts with the solvent or polymer matrix, leading to the excitation of the primary scintillator molecules.
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Primary Emission: The excited primary scintillator molecules rapidly relax to their ground state, emitting photons in the near-UV region.
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Energy Transfer (FRET): The emitted photons from the primary scintillator are absorbed by the DMPOPOP molecules. This non-radiative energy transfer process is known as Förster Resonance Energy Transfer (FRET). For efficient FRET to occur, there must be a significant overlap between the emission spectrum of the primary scintillator (donor) and the absorption spectrum of the secondary scintillator (acceptor).
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Secondary Emission: The excited DMPOPOP molecules then fluoresce, emitting photons at a longer wavelength (in the blue region of the visible spectrum). This shifted wavelength is better matched to the spectral sensitivity of photomultiplier tubes (PMTs), which are commonly used to detect the scintillation light.
Caption: Simplified workflow of the scintillation process involving DMPOPOP as a wavelength shifter.
Jablonski Diagram for DMPOPOP
The photophysical processes involved in the function of DMPOPOP can be visualized using a Jablonski diagram.
Caption: A generic Jablonski diagram illustrating the electronic transitions in a fluorescent molecule like DMPOPOP.
Safety and Handling
DMPOPOP should be handled with care in a laboratory setting. It is harmful if swallowed, inhaled, or in contact with skin, and can cause irritation to the eyes, respiratory system, and skin.
Table 5: Safety Information
| Hazard | Precaution |
| Inhalation | Avoid breathing dust. Use in a well-ventilated area. |
| Skin Contact | Avoid contact with skin. Wear suitable protective clothing and gloves. |
| Eye Contact | Avoid contact with eyes. Wear safety glasses. |
| Ingestion | Do not ingest. |
Conclusion
1,4-Bis(4-methyl-5-phenyloxazol-2-yl)benzene (DMPOPOP) is a vital component in the field of radiation detection due to its exceptional properties as a wavelength shifter. Its synthesis, while requiring multiple steps, yields a highly fluorescent compound with a significant Stokes shift and high quantum efficiency. Understanding the chemical structure, photophysical properties, and mechanism of action of DMPOPOP is crucial for researchers and scientists working in drug development, nuclear physics, and materials science, where scintillation counting is a key analytical technique.
References
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
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PubChem. (n.d.). Dimethyl-POPOP. National Institutes of Health. Retrieved from [Link]
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ChemBK. (2024). 1,4-Bis-2-(4-methyl-5-phenyloxazolyl)benzene. Retrieved from [Link]
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PhotochemCAD. (n.d.). B. Oligophenylenes B10. 1,4-Bis(5-phenyl-2-oxazolyl)benzene, [POPOP]. Retrieved from [Link]
- Moosavi, M., Moosavi, Y., & Gholami, A. (2012). Synthesis of POPOP, a Scintillator Used In The Nuclear Radiation Detectors. Journal of Advanced Defense Science & Technology, 3(1), 5-11.Journal of Advanced Defense Science & Technology*, 3(1), 5-11.
